molecular formula C19H26O6 B026372 Bakkenolide L CAS No. 19903-94-7

Bakkenolide L

Cat. No. B026372
CAS RN: 19903-94-7
M. Wt: 350.4 g/mol
InChI Key: RRKSLPVKBZBXNN-BXCSSKQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bakkenolide L is a natural compound isolated from the roots of Petasites tricholobus, a plant commonly found in China. It belongs to the class of sesquiterpene lactones and has been found to exhibit various biological activities.

Scientific Research Applications

Anti-Allergic and Anti-Inflammatory Effects

Bakkenolide L, a component of Petasites genus, demonstrates anti-allergic and anti-inflammatory properties. It has been found effective in inhibiting mast cell degranulation and gene inductions of inducible nitric oxide synthase and cyclooxygenase 2 in mouse peritoneal macrophages. Moreover, bakkenolide L shows potential in treating asthma by inhibiting the accumulation of eosinophils, macrophages, and lymphocytes in bronchoalveolar lavage fluid (Lee et al., 2013).

Synthesis and Chemical Properties

Research efforts have focused on the catalytic asymmetric syntheses of bakkenolides, including bakkenolide L. The key step involves an N-heterocyclic carbene-catalyzed desymmetrization of a 1,3-diketone, forming new bonds with high enantio- and diastereoselectivity. This process is crucial for accessing the hydrindane core of the bakkenolide family and facilitates the synthesis of these natural products (Phillips et al., 2010).

Cytotoxic Properties

Studies have identified bakkenolide L as possessing cytotoxic properties. For instance, bakkenolide L has shown marked cytotoxic activity and potential anti-tumor properties, making it a candidate for exploration in cancer treatment (Jamieson et al., 1976).

Neuroprotective Effects

Bakkenolide L also exhibits neuroprotective activity. It has been found to protect primary cultured neurons from oxygen-glucose deprivation and oxidative insults. This suggests a potential therapeutic role for bakkenolide L in neurodegenerative diseases or brain injuries (Sun et al., 2011).

Antiplatelet Activity

In addition, bakkenolide L has demonstrated inhibitory activity against platelet activation factor and platelet aggregation induced by arachidonic acid and collagen. This indicates potential applications in preventing or treating thrombotic disorders (Wu et al., 1999).

properties

CAS RN

19903-94-7

Product Name

Bakkenolide L

Molecular Formula

C19H26O6

Molecular Weight

350.4 g/mol

IUPAC Name

[(2R,3R,3aR,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] acetate

InChI

InChI=1S/C19H26O6/c1-10-6-7-14(24-12(3)20)15-16(25-13(4)21)19(9-18(10,15)5)11(2)8-23-17(19)22/h10,14-16H,2,6-9H2,1,3-5H3/t10-,14-,15+,16+,18+,19+/m0/s1

InChI Key

RRKSLPVKBZBXNN-BXCSSKQESA-N

Isomeric SMILES

C[C@H]1CC[C@@H]([C@H]2[C@@]1(C[C@]3([C@@H]2OC(=O)C)C(=C)COC3=O)C)OC(=O)C

SMILES

CC1CCC(C2C1(CC3(C2OC(=O)C)C(=C)COC3=O)C)OC(=O)C

Canonical SMILES

CC1CCC(C2C1(CC3(C2OC(=O)C)C(=C)COC3=O)C)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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